3-(6-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
3-(6-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is a complex organic compound characterized by its bromopyridine and tert-butoxycarbonyl (Boc) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the bromination of pyridine derivatives to introduce the bromo group at the 6-position. Subsequent steps may include the introduction of the amino group and the protection of this group using the Boc group. The reaction conditions often require the use of strong bases, oxidizing agents, and protecting group chemistry.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromo and Boc groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.
Medicine: In the medical field, this compound may have potential as a lead compound for drug development. Its ability to undergo various chemical modifications makes it a candidate for the synthesis of new therapeutic agents.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups.
Mechanism of Action
The mechanism by which 3-(6-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid exerts its effects depends on its molecular targets and pathways involved. The bromo group can participate in electrophilic substitution reactions, while the Boc group can be removed under acidic conditions to reveal the free amino group. These features allow the compound to interact with various biological and chemical systems.
Comparison with Similar Compounds
3-(6-Bromopyridin-3-yl)acrylic acid
6-Bromopyridin-3-yl methanol
2-Bromo-5-hydroxymethyl pyridine
Uniqueness: 3-(6-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its combination of bromo and Boc groups, which provide versatility in chemical synthesis and potential biological applications. Its structural complexity and functional groups set it apart from similar compounds.
Properties
CAS No. |
1379891-42-5 |
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Molecular Formula |
C13H17BrN2O4 |
Molecular Weight |
345.2 |
Purity |
95 |
Origin of Product |
United States |
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